3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide involves multiple steps, typically starting with the preparation of the benzothiadiazine core. This core is then functionalized with various substituents to achieve the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Various halides, amines, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized as a flavoring agent and evaluated for its safety in food products
Mechanism of Action
The mechanism of action of 3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]methyl-N-cyclopentyl-2-oxo-3-piperidinecarboxamide
- (S)-1-(3-(((4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one .
Uniqueness
What sets 3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are crucial .
Properties
CAS No. |
1093200-92-0 |
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Molecular Formula |
C15H22N4O4S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[(4-amino-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide |
InChI |
InChI=1S/C15H22N4O4S/c1-4-8-17-14(20)15(2,3)9-23-11-7-5-6-10-12(11)13(16)19-24(21,22)18-10/h5-7,18H,4,8-9H2,1-3H3,(H2,16,19)(H,17,20) |
InChI Key |
BLUFUTBSOUBUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)(C)COC1=CC=CC2=C1C(=NS(=O)(=O)N2)N |
physical_description |
Off white powder; sweet aroma |
solubility |
0.15 mM in citric acid buffer pH 4.0; 0.16 mM in citric acid buffer pH 2.8 Slightly soluble (in ethanol) |
Origin of Product |
United States |
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